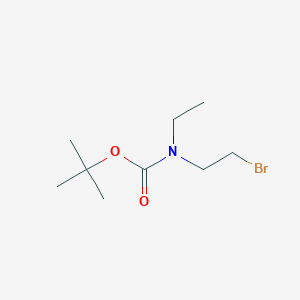
(2-ブロモエチル)-エチルカルバミン酸tert-ブチルエステル
説明
“(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 . It is offered by several suppliers for research and experimental purposes .
Molecular Structure Analysis
The molecular structure of “(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester” consists of 9 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 252.15 g/mol .科学的研究の応用
有機合成におけるビルディングブロック
この化合物は、有機合成におけるビルディングブロックとして使用されます . これにより、さまざまな他の化合物を調製でき、新しい医薬品、ポリマー、および材料の開発に貢献します。
フッ素化スペーサーの調製
この化合物は、求核性および求電子性末端を持つフッ素化スペーサーを調製するために使用されると報告されています . これらのスペーサーは、医薬品や農薬を含む複雑な分子の合成に使用できます。
ペプチド研究における使用
この化合物に直接関係はありませんが、同様のカルバミン酸誘導体はペプチド研究で使用されてきました . これらは、自己集合構造の形成を助けることができ、これは新しい材料と治療薬の開発における重要な研究分野です。
プラスミド調製における役割
やはり、この化合物に直接関係しませんが、カルバミン酸塩は、遺伝子をクローニング、転移、および操作する能力のために、科学研究において重要な役割を果たしています . それらはプラスミド調製に使用され、遺伝子工学およびバイオテクノロジーアプリケーションにとって重要です。
質量分析における潜在的な使用
一般的に、カルバミン酸塩は質量分析において潜在的な用途があります . これらは、特定の化合物の検出と分析を改善するための誘導体化剤として使用できる可能性があります。
作用機序
Target of action
Carbamates, such as “tert-butyl N-(2-bromoethyl)-N-ethylcarbamate”, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of action
Carbamates typically work by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, an important neurotransmitter. This leads to an excess of acetylcholine, causing overstimulation of the nervous system .
Biochemical pathways
The primary pathway affected by carbamates is the cholinergic system, which involves the neurotransmitter acetylcholine. Overstimulation of this system can lead to a variety of symptoms, depending on the organism and the amount of exposure .
Result of action
The overstimulation of the nervous system caused by carbamates can lead to a variety of symptoms, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .
Action environment
The action of carbamates can be influenced by various environmental factors. For example, certain pH levels can affect the stability of these compounds. Additionally, temperature and humidity can impact the volatility and therefore the absorption of these compounds .
特性
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLAHZRPDQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


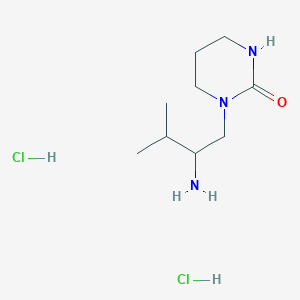
![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)

![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)


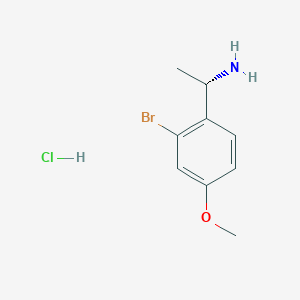
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
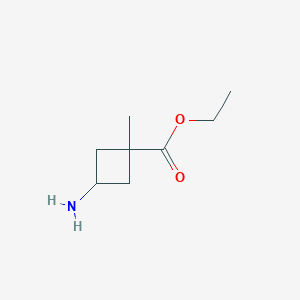
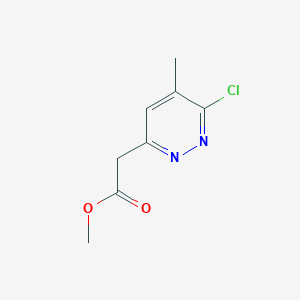


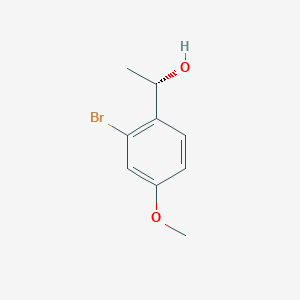
![tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B1448187.png)
